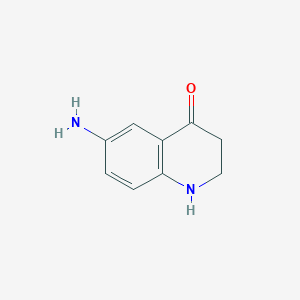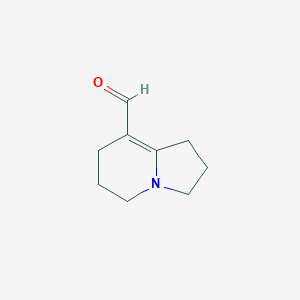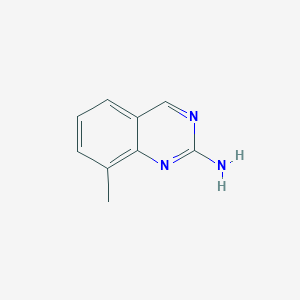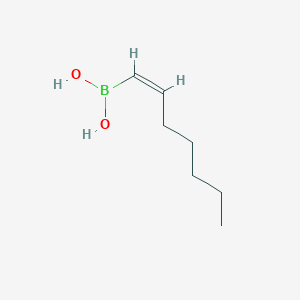![molecular formula C7H14ClN B11921685 1-Methyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B11921685.png)
1-Methyl-2-azaspiro[3.3]heptane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-azaspiro[3.3]heptane hydrochloride is a synthetic compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-azaspiro[3.3]heptane hydrochloride typically involves a multi-step process. One common method starts with the thermal [2+2] cycloaddition between endocyclic alkenes and chlorosulfonyl isocyanate to form spirocyclic β-lactams. The β-lactam ring is then reduced using alane (AlH3) to produce the desired azaspiro compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions. The key steps involve the use of readily available starting materials and efficient reduction techniques to ensure high yields and purity. The final product is often purified through crystallization or chromatography to obtain the hydrochloride salt .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-2-azaspiro[3.3]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Applications De Recherche Scientifique
1-Methyl-2-azaspiro[3.3]heptane hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a bioisostere of piperidine in drug design, providing an alternative scaffold for developing new pharmaceuticals.
Biological Studies: The compound is studied for its potential biological activities, including its effects on various biochemical pathways and molecular targets.
Industrial Applications: It is used in the synthesis of complex organic molecules and as an intermediate in the production of other chemical compounds.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets in the body. The nitrogen atom in the azaspiro ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound can mimic the structure and function of piperidine, making it useful in the design of drugs that target similar pathways .
Comparaison Avec Des Composés Similaires
1-Methyl-2-azaspiro[3.3]heptane hydrochloride can be compared with other similar compounds, such as:
2-Azaspiro[3.3]heptane: Another azaspiro compound with a slightly different structure, used as a bioisostere of piperidine.
Piperidine: A well-known heterocyclic compound used in many pharmaceuticals.
The uniqueness of this compound lies in its spirocyclic structure, which provides distinct chemical and biological properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C7H14ClN |
|---|---|
Poids moléculaire |
147.64 g/mol |
Nom IUPAC |
3-methyl-2-azaspiro[3.3]heptane;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c1-6-7(5-8-6)3-2-4-7;/h6,8H,2-5H2,1H3;1H |
Clé InChI |
SKMGWBAELFRHJM-UHFFFAOYSA-N |
SMILES canonique |
CC1C2(CCC2)CN1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11921647.png)
![2H-Isoxazolo[5,4-B]pyrazolo[4,3-E]pyridine](/img/structure/B11921651.png)
![1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine](/img/structure/B11921657.png)






